

head-to-head comparison of YKL-06-062 and other SIK inhibitors

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A Head-to-Head Comparison of YKL-06-062 and Other Leading SIK Inhibitors

Introduction to Salt-Inducible Kinase (SIK) Inhibitors

Salt-inducible kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation.[1] They are part of the AMP-activated protein kinase (AMPK) family.[2] SIKs exert their function by phosphorylating and thereby controlling the subcellular localization of transcriptional co-activators (CRTCs) and class IIa histone deacetylases (HDACs).[3] This phosphorylation leads to the sequestration of these regulatory proteins in the cytoplasm by 14-3-3 proteins.[3][4] Inhibition of SIKs prevents this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus and modulate gene expression.[3][5] This mechanism has positioned SIK inhibitors as promising therapeutic agents for a range of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[1][3]

This guide provides a head-to-head comparison of the second-generation SIK inhibitor, **YKL-06-062**, with other prominent SIK inhibitors, including HG-9-91-01, ARN-3236, YKL-05-099, and GLPG3312. The comparison focuses on their inhibitory potency, selectivity, and reported cellular activities, supported by experimental data and protocols.

Comparative Analysis of Inhibitor Potency



The inhibitory activity of **YKL-06-062** and its counterparts against the three SIK isoforms is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Inhibitor	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Primary Characteristic s
YKL-06-062	2.12[6][7][8][9]	1.40[6][7][8][9]	2.86[6][7][8][9]	Potent pan-SIK inhibitor
HG-9-91-01	0.92[10][11][12] [13]	6.6[10][11][12] [13]	9.6[10][11][12] [13]	Potent pan-SIK inhibitor
ARN-3236	21.63[14][15][16]	<1[14][15][16] [17]	6.63[14][15][16]	SIK2-selective inhibitor
YKL-05-099	~10[18][19][20]	40[18][19][20] [21]	~30[18][19][20]	Pan-SIK inhibitor
GLPG3312	2.0[22][23][24] [25][26]	0.7[22][23][24] [25][26]	0.6[22][23][24] [25][26]	Potent pan-SIK inhibitor

Cellular Activities and Reported Effects

The biological impact of these SIK inhibitors has been characterized in various cellular and in vivo models. Their effects often revolve around the modulation of inflammatory responses.

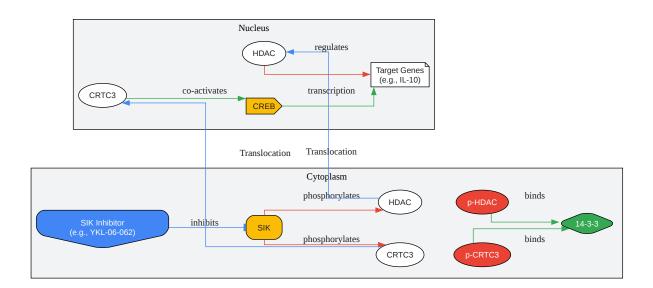


Inhibitor	Key Cellular Effects	Reported In Vivo Activity
YKL-06-062	Increases MITF mRNA expression in human melanocyte and melanoma cells.[6][7]	Alleviates imiquimod-induced psoriasis in mice by blocking IL-17-induced pro-inflammatory cytokine and chemokine expression.
HG-9-91-01	Potentiates zymosan-induced IL-10 production and suppresses pro-inflammatory cytokine secretion in macrophages.[10][11]	Not explicitly detailed in the provided results.
ARN-3236	Inhibits ovarian cancer cell growth and enhances paclitaxel sensitivity.[14] Blocks TNF and induces IL-10 upon LPS stimulation in human myeloid cells.	Sensitizes ovarian cancer xenografts to paclitaxel.[14] Exhibits antidepressant-like effects in mice.
YKL-05-099	Reduces LPS-stimulated phosphorylation of HDAC5. Suppresses production of TNFα, IL-6, and IL-12p40 in bone marrow-derived dendritic cells.[18]	Reduces phosphorylation of a known SIK substrate in vivo. Does not induce metabolic abnormalities seen in Sik2 knockout mice.
GLPG3312	Inhibits the release of pro- inflammatory cytokines (e.g., TNFα) and increases the production of IL-10 in LPS- stimulated human monocytes and macrophages.[23]	Exhibits anti-inflammatory and immunomodulatory activities in a mouse LPS challenge model.[23]

Signaling Pathway and Experimental Workflows SIK Signaling Pathway



Salt-inducible kinases phosphorylate and inactivate transcriptional co-activators like CRTC3 and class IIa HDACs by promoting their sequestration in the cytoplasm via 14-3-3 proteins. SIK inhibitors block this phosphorylation, leading to the nuclear translocation of CRTC3 and HDACs, where they can modulate the expression of target genes, such as the anti-inflammatory cytokine IL-10.[3][4][5]



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Simplified SIK signaling pathway and mechanism of inhibition.

Experimental Methodologies

In Vitro Kinase Assay for IC50 Determination







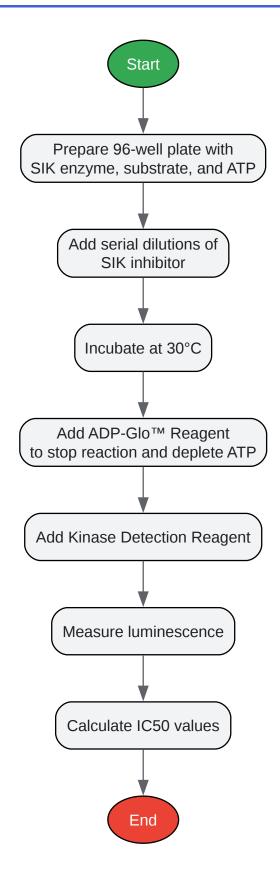
The potency of SIK inhibitors is typically determined using an in vitro kinase assay. A common method is the ADP-Glo[™] Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[27][28][29]

 Principle: The assay quantifies kinase activity by measuring the amount of ADP formed from ATP during the phosphorylation of a substrate peptide (e.g., AMARA peptide) by the SIK enzyme.[22][28][29] The amount of ADP is detected through a subsequent set of enzymatic reactions that convert ADP to ATP, which is then used to generate a luminescent signal via luciferase.[27]

Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the SIK enzyme (SIK1, SIK2, or SIK3), a suitable substrate peptide, ATP, and the kinase assay buffer in a 96-well plate.[28]
- Inhibitor Addition: Serial dilutions of the SIK inhibitor (e.g., YKL-06-062) are added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.[28]
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.[30]
- ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert ADP to ATP and generate a luminescent signal.[27]
- Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[27]





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Workflow for in vitro kinase IC50 determination.



Cell-Based Cytokine Production Assay

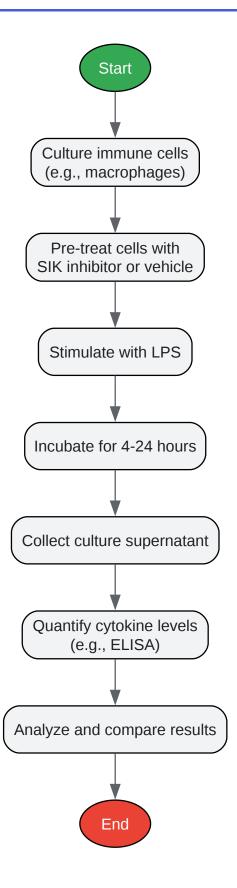
To assess the functional consequences of SIK inhibition in a cellular context, the modulation of cytokine production in immune cells is often measured. A common model involves stimulating macrophages or dendritic cells with lipopolysaccharide (LPS) and measuring the subsequent changes in cytokine secretion.[31][32]

• Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells through Toll-like receptor 4 (TLR4) signaling.[31][32] This activation leads to the production and secretion of various cytokines. SIK inhibitors are expected to modulate this response, typically by increasing the production of the anti-inflammatory cytokine IL-10 and decreasing pro-inflammatory cytokines like TNF-α.[23]

Protocol Outline:

- Cell Culture: Immune cells (e.g., bone marrow-derived macrophages or a cell line like RAW264.7) are cultured in appropriate media.[31]
- Pre-treatment with Inhibitor: The cells are pre-treated with various concentrations of the SIK inhibitor or vehicle control for a defined period.
- LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-24 hours) to induce cytokine production.[31]
- Supernatant Collection: After stimulation, the cell culture supernatant is collected.
- Cytokine Quantification: The concentration of cytokines (e.g., IL-10, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.[31][33]
- Data Analysis: The cytokine concentrations are compared between the inhibitor-treated and control groups to determine the effect of SIK inhibition.





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Workflow for cell-based cytokine production assay.



Selectivity and Off-Target Effects

While potent inhibition of SIKs is desired, selectivity against other kinases is crucial to minimize off-target effects.

- HG-9-91-01 is known to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper position, such as members of the Src family, BTK, and FGF and Ephrin receptors.[10][11] However, it does not significantly inhibit other members of the AMPK-related kinase subfamily.[11]
- YKL-05-099 was found to be selective for SIK2 over a panel of 141 kinases at a concentration of 1 μM, but it also showed inhibitory activity against 14 other kinases, including SIK3, Ephrin receptors, and Src.[21]
- GLPG3312 was developed through optimization to improve selectivity against kinases such as ABL1, ALK5, AMPK, FMS, LynA, and TGFβR2, while maintaining high potency against SIKs.[25]

Information on the broader kinase selectivity profile of **YKL-06-062** and ARN-3236 is less detailed in the provided search results but is a critical aspect for their therapeutic development.

Conclusion

YKL-06-062 stands out as a potent, second-generation pan-SIK inhibitor with low nanomolar efficacy against all three SIK isoforms.[6][7][8][9] Its balanced profile is comparable to other potent pan-SIK inhibitors like HG-9-91-01 and GLPG3312. In contrast, ARN-3236 demonstrates a clear preference for SIK2, making it a valuable tool for studying the specific roles of this isoform.[14][15][16] The precursor, YKL-05-099, is less potent, particularly against SIK2, than the newer generation inhibitors.[18][19][20][21]

The choice of inhibitor will depend on the specific research question. For studying the general effects of SIK inhibition, potent pan-inhibitors like YKL-06-062, HG-9-91-01, and GLPG3312 are suitable. When investigating the distinct functions of SIK2, the selective inhibitor ARN-3236 would be the preferred choice. The provided data and protocols offer a solid foundation for researchers to design experiments and interpret results when working with this important class of kinase inhibitors. Further studies on the comprehensive kinome-wide selectivity of each compound are essential for a complete understanding of their biological activities.



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